

physical and chemical properties of 2-Amino-4-(trifluoromethyl)benzamide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-4-(trifluoromethyl)benzamide

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An In-depth Technical Guide to **2-Amino-4-(trifluoromethyl)benzamide**: Properties, Synthesis, and Applications

Introduction

2-Amino-4-(trifluoromethyl)benzamide is a fluorinated aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring an amine, an amide, and a trifluoromethyl group, makes it a versatile synthetic building block for creating complex molecular architectures. The trifluoromethyl (-CF₃) group, in particular, is a prized feature in medicinal chemistry. Its strong electron-withdrawing nature and lipophilicity can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. This guide serves as a technical resource for researchers and drug development professionals, providing a comprehensive overview of the core physicochemical properties, spectroscopic profile, synthesis, and safe handling of this valuable chemical intermediate.

Compound Identification and Physicochemical Properties

Precise identification and understanding the fundamental physicochemical properties of a compound are the bedrock of any research and development endeavor. These parameters govern its behavior in both chemical reactions and biological systems.

Chemical Identity

- CAS Number: 713-41-7[1][2][3][4]
- Molecular Formula: C₈H₇F₃N₂O[1][3][4]
- Molecular Weight: 204.15 g/mol [1][3]
- IUPAC Name: **2-amino-4-(trifluoromethyl)benzamide**
- InChI Key: OUHZMLIWMQFCIR-UHFFFAOYSA-N

Physicochemical Data

The properties of **2-Amino-4-(trifluoromethyl)benzamide** are summarized in the table below. These values are critical for designing synthetic protocols, purification methods, and formulation strategies. For instance, its high melting point indicates a stable crystalline solid, while the predicted LogP suggests moderate lipophilicity, a key factor in drug design for membrane permeability.

Property	Value	Source
Appearance	White crystalline solid	[5]
Melting Point	151-152 °C	[1]
Boiling Point (Predicted)	268.6 ± 40.0 °C	[1]
Density (Predicted)	1.418 ± 0.06 g/cm ³	[1]
pKa (Predicted)	15.13 ± 0.50	[1]
LogP (Predicted)	2.67	[2]
Solubility	Insoluble in water.[6][7] Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO.	

Spectroscopic and Analytical Profile

While specific experimental spectra for this compound are not widely published, a robust analytical profile can be predicted based on its structure. The following section outlines the expected spectroscopic characteristics and provides a standard protocol for their experimental determination. This approach ensures a self-validating system for identity and purity confirmation.

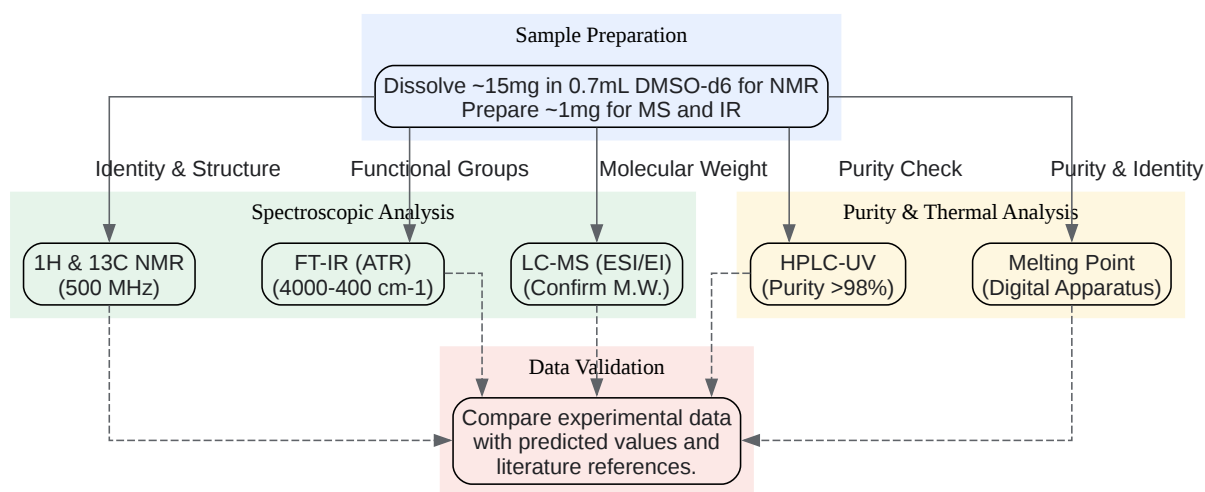
Predicted Spectroscopic Data

- ^1H NMR (500 MHz, DMSO- d_6):
 - δ ~7.8-8.0 ppm (d, 1H): Aromatic proton ortho to the amide group.
 - δ ~7.5-7.7 ppm (s, 2H): Amide ($-\text{CONH}_2$) protons, often broad.
 - δ ~6.9 ppm (d, 1H): Aromatic proton ortho to the amino group.
 - δ ~6.8 ppm (s, 1H): Aromatic proton between the amino and trifluoromethyl groups.
 - δ ~6.5 ppm (s, 2H): Amino ($-\text{NH}_2$) protons, often broad.
 - Rationale: The electron-withdrawing trifluoromethyl and amide groups will shift adjacent protons downfield, while the electron-donating amino group will shift its adjacent protons upfield.
- ^{13}C NMR (125 MHz, DMSO- d_6):
 - δ ~170 ppm: Carbonyl carbon ($-\text{CONH}_2$).
 - δ ~150 ppm: Aromatic carbon attached to the amino group ($\text{C}-\text{NH}_2$).
 - δ ~135 ppm (q, $J \approx 30$ Hz): Aromatic carbon attached to the trifluoromethyl group ($\text{C}-\text{CF}_3$).
 - δ ~125 ppm (q, $J \approx 270$ Hz): Trifluoromethyl carbon ($-\text{CF}_3$).
 - δ ~110-130 ppm: Remaining aromatic carbons.
 - δ ~115 ppm: Aromatic carbon attached to the amide group.

- Rationale: The positions of the aromatic carbons are influenced by the electronic effects of the substituents. The carbons attached to the $-CF_3$ and the $-CF_3$ itself will show characteristic quartet splitting due to C-F coupling.
- FT-IR (ATR):
 - 3400-3200 cm^{-1} : N-H stretching vibrations from the primary amine and primary amide groups (typically two bands for each).
 - $\sim 1660\text{ }cm^{-1}$: C=O stretching vibration (Amide I band).
 - $\sim 1620\text{ }cm^{-1}$: N-H bending vibration (Amide II band).
 - 1350-1100 cm^{-1} : Strong C-F stretching vibrations from the trifluoromethyl group.
 - Rationale: These absorption bands are highly characteristic of the key functional groups present in the molecule.
- Mass Spectrometry (EI):
 - m/z 204: Molecular ion (M^+).
 - m/z 188: Loss of NH_2 .
 - m/z 160: Loss of $CONH_2$.
 - Rationale: The fragmentation pattern will be dictated by the stability of the resulting fragments, with common losses involving the amide and amino functionalities.

Experimental Protocol: Compound Characterization Workflow

This workflow provides a standardized method to validate the identity, purity, and structure of a synthesized or purchased batch of **2-Amino-4-(trifluoromethyl)benzamide**.



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Caption: Standard workflow for the analytical validation of **2-Amino-4-(trifluoromethyl)benzamide**.

Synthesis and Reactivity

2-Amino-4-(trifluoromethyl)benzamide is typically synthesized from its corresponding carboxylic acid precursor, 2-amino-4-(trifluoromethyl)benzoic acid, which is commercially available.

Representative Synthetic Protocol: Amidation of 2-Amino-4-(trifluoromethyl)benzoic Acid

This protocol describes a common and reliable method for converting a carboxylic acid to a primary amide. The choice of thionyl chloride (SOCl₂) to form the acyl chloride intermediate is a classic and efficient strategy. The subsequent reaction with aqueous ammonia is a robust method for amide formation.

Step 1: Acyl Chloride Formation

- To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-4-(trifluoromethyl)benzoic acid (1.0 eq).
- Add thionyl chloride (SOCl_2 , 2.0 eq) dropwise at room temperature under an inert atmosphere (e.g., nitrogen). A small amount of DMF can be added as a catalyst.
- Heat the reaction mixture to reflux (approx. 70-80°C) for 2-3 hours. The progress can be monitored by the cessation of HCl gas evolution.
- After the reaction is complete, remove the excess thionyl chloride under reduced pressure. The resulting crude 2-amino-4-(trifluoromethyl)benzoyl chloride is typically used in the next step without further purification.
 - Causality: Thionyl chloride is an excellent reagent for this transformation because its byproducts (SO_2 and HCl) are gaseous, which drives the reaction to completion and simplifies workup.

Step 2: Amide Formation

- Cool the flask containing the crude acyl chloride in an ice bath.
- Slowly and carefully add a concentrated aqueous solution of ammonium hydroxide (NH_4OH , ~5.0 eq) to the cooled acyl chloride. This reaction is highly exothermic.
- Stir the mixture vigorously for 1-2 hours, allowing it to slowly warm to room temperature. A precipitate of the desired benzamide will form.
- Collect the solid product by vacuum filtration.
- Wash the solid with cold water to remove any ammonium salts.
- Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure **2-amino-4-(trifluoromethyl)benzamide**.
 - Self-Validation: The purity of the final product must be confirmed by HPLC (>98%) and its identity verified by comparing its melting point and spectroscopic data (^1H NMR, IR) with

the expected values.[8]

Caption: Reaction scheme for the synthesis of **2-Amino-4-(trifluoromethyl)benzamide**.

Chemical Reactivity

The molecule possesses three key reactive sites:

- **Aromatic Amine (-NH₂):** This group can undergo typical reactions of anilines, such as diazotization, acylation, and alkylation. It serves as a crucial handle for introducing further diversity in drug discovery programs.
- **Amide (-CONH₂):** The amide is relatively stable but can be hydrolyzed to the corresponding carboxylic acid under strong acidic or basic conditions. It can also be dehydrated to a nitrile using reagents like phosphorus pentoxide (P₂O₅).[7]
- **Aromatic Ring:** The ring is activated by the amino group and deactivated by the trifluoromethyl and benzamide groups. It can undergo electrophilic aromatic substitution, with the directing effects of the substituents guiding the position of new entrants.

Applications in Research and Drug Development

The true value of **2-Amino-4-(trifluoromethyl)benzamide** lies in its application as a scaffold in medicinal chemistry. Benzamide derivatives are known to possess a wide array of pharmacological activities, including anti-inflammatory, anticonvulsant, and antipsychotic properties.[9]

- **Hedgehog Pathway Inhibitors:** The trifluoromethyl-benzamide scaffold is a key feature in the design of inhibitors for the Hedgehog (Hh) signaling pathway, which is implicated in several forms of cancer. A study on related trifluoromethyl-containing benzamides identified compounds with potent Hh inhibitory activity, highlighting the importance of this structural motif.[10]
- **Versatile Intermediate:** The amino group provides a convenient point for chemical modification, allowing for the construction of extensive compound libraries for screening. This makes it a valuable intermediate for synthesizing more complex active pharmaceutical ingredients (APIs).[11]

- **Impact of the -CF₃ Group:** The inclusion of the trifluoromethyl group is a strategic choice in drug design. It can enhance lipophilicity, improve metabolic stability by blocking sites of oxidation, and increase binding affinity through favorable interactions with protein targets.

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed.

- **Hazard Classification:** The compound is classified as harmful if swallowed, and causes skin, eye, and respiratory irritation.[\[1\]](#)[\[3\]](#)[\[5\]](#)
- **GHS Pictogram:** GHS07 (Warning)[\[1\]](#)
- **Hazard Statements:** H302, H315, H319, H335[\[1\]](#)[\[3\]](#)
- **Precautionary Statements:** P261, P280, P302+P352, P305+P351+P338[\[1\]](#)

Handling and Storage Recommendations

- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[\[12\]](#) Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[\[12\]](#)
- **Storage:** Store in a tightly closed container in a cool, dry, and dark place under an inert atmosphere. Recommended storage temperature is 2-8°C.[\[1\]](#)
- **Spill Management:** In case of a spill, dampen the solid material with ethanol (60-70%) to prevent dust formation and transfer to a suitable container for disposal.[\[7\]](#)

Conclusion

2-Amino-4-(trifluoromethyl)benzamide is more than a simple chemical; it is a strategically designed building block for innovation in the life sciences. Its combination of a reactive amine handle and the pharmacologically significant trifluoromethyl group makes it a high-value intermediate for the synthesis of novel therapeutics and other advanced materials. This guide provides the foundational knowledge required for researchers to confidently and safely incorporate this versatile compound into their synthetic and drug discovery endeavors.

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- To cite this document: BenchChem. [physical and chemical properties of 2-Amino-4-(trifluoromethyl)benzamide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1329353#physical-and-chemical-properties-of-2-amino-4-trifluoromethyl-benzamide]

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